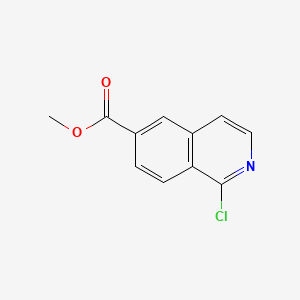

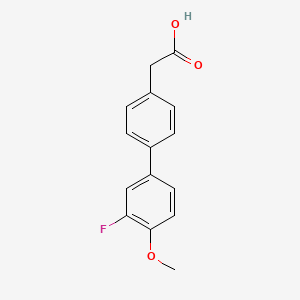

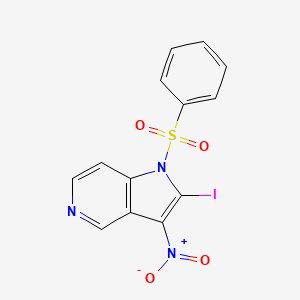

![molecular formula C8H7BrN2O B581222 5-broMo-N-Methylbenzo[d]oxazol-2-aMine CAS No. 1267429-81-1](/img/structure/B581222.png)

5-broMo-N-Methylbenzo[d]oxazol-2-aMine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-broMo-N-Methylbenzo[d]oxazol-2-aMine is a heterocyclic derivative and can be used as an intermediate in organic synthesis . It has shown anthelmintic activity and low cytotoxicity .

Synthesis Analysis

The synthesis of this compound involves adding solid bromide to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H5BrN2O .Chemical Reactions Analysis

The reaction for the synthesis of this compound is triggered by methylation of the thiol functional group to form the methyl sulfide intermediate. This facilitates a smooth nucleophilic addition-elimination reaction with gaseous methylamine generated in situ from N-methylformamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as PubChem .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Compounds :

- Chapman et al. (1971) explored the synthesis of various amines and thiouronium salts from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, including derivatives like 5-bromo-3-methylbenzo[b]thiophen, which are crucial in pharmacological studies (Chapman et al., 1971).

Key Intermediate in Anti-Cancer Drug Synthesis :

- Cao Sheng-li (2004) reported that bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, related to the 5-bromo compound, is a key intermediate for synthesizing drugs that inhibit thymidylate synthase, a target in anti-cancer therapies (Cao Sheng-li, 2004).

Investigation of 2-Aminobenzoxazole Derivatives :

- Simov and Davidkov (1981) synthesized a variety of 2-aminobenzoxazoles, including 5-bromo derivatives. These compounds were analyzed using IR spectroscopy to understand their structural properties in solution and solid state (Simov & Davidkov, 1981).

Formation of Tetracyclic Compounds :

- Soman and Thaker (2010) demonstrated the synthesis of tetracyclic aza-naphthalen-9-ones and oxa-naphthalen-9-one using bromination and condensation processes involving derivatives like 2-bromo-1-methylbenzo[f]chromen-3-one (Soman & Thaker, 2010).

Microwave-Assisted Synthesis for Drug Discovery :

- Chanda et al. (2012) developed a novel synthetic approach using microwave irradiation to create benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives on ionic liquid support, a methodology that can be applied in drug discovery programs (Chanda et al., 2012).

Synthesis of Fluorescent Derivatives for Biopolymer Labeling :

- Crovetto et al. (2008) synthesized a fluorescent xanthenic derivative, useful for labeling amine residues in biopolymers, indicating potential applications in biochemical and medical research (Crovetto et al., 2008).

Development of N,5-Diaryloxazole-2-amine Pharmacophores :

- Lintnerová et al. (2015) discussed the synthesis of N,5-diaryloxazole-2-amine-containing compounds, highlighting their broad biological exploitation in areas like antitumor and anti-inflammatory activities (Lintnerová et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 5-bromo-N-methyl-1,3-benzoxazol-2-amine are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, differentiation, and survival.

Mode of Action

It is believed to interact with its targets, erk2 and fgfr2, leading to changes in the cell signaling pathways

Biochemical Pathways

The compound is likely to affect the ERK/MAPK and FGFR2 signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Alterations in these pathways can have downstream effects on cell behavior and function.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 5-bromo-N-methyl-1,3-benzoxazol-2-amine can be influenced by various environmental factors. These may include the pH of the environment, presence of other molecules, temperature, and more. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-methyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJRMRFXDUUUFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(O1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

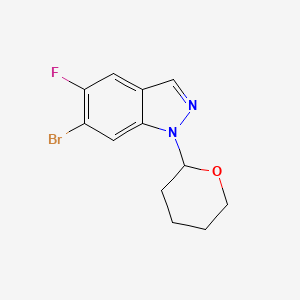

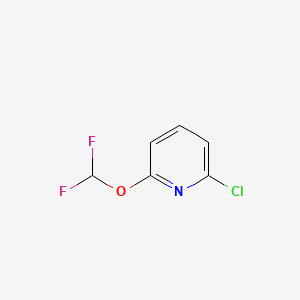

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

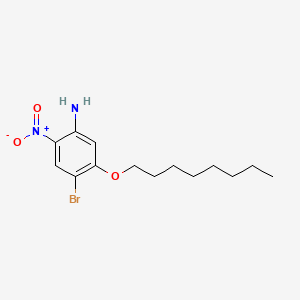

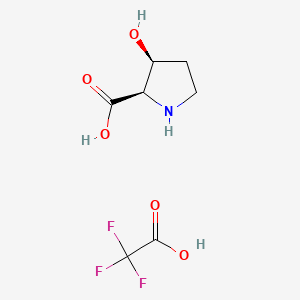

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)

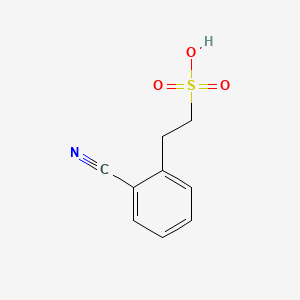

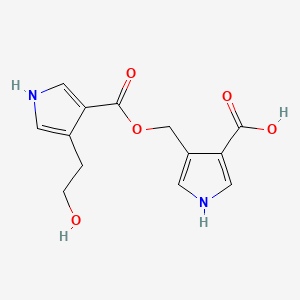

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)